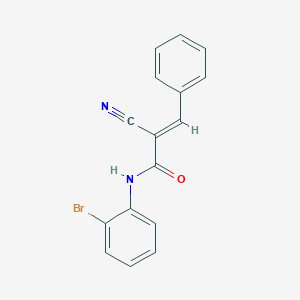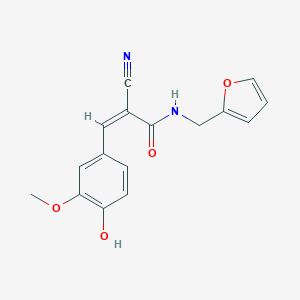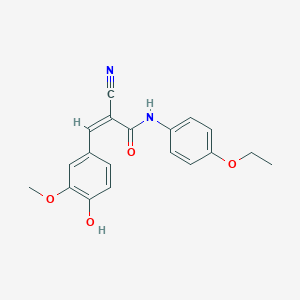
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as DPP-4, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of dihydropyridine derivatives and has been widely studied for its potential therapeutic applications.
Mécanisme D'action
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate results in increased levels of GLP-1 and GIP, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose tolerance. In addition, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have various biochemical and physiological effects, including increasing insulin secretion, reducing glucagon secretion, improving glucose tolerance, and reducing oxidative stress and inflammation. In addition, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have anticancer properties by inhibiting tumor growth and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments, including its high purity and good yields, as well as its potential therapeutic applications in various diseases. However, there are also limitations to using Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments, including its high cost and potential toxicity.
Orientations Futures
There are several future directions for the study of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, including further investigation of its potential therapeutic applications in diabetes, cancer, and cardiovascular diseases. In addition, there is a need for the development of more efficient and cost-effective synthesis methods for Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Furthermore, future studies should focus on the optimization of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate inhibitors for improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction of 3,4-dimethoxybenzaldehyde with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine in the presence of isopropyl alcohol and piperidine. The resulting product is then treated with propan-2-ol to obtain Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This synthesis method has been optimized and has been reported to yield high purity and good yields of Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Applications De Recherche Scientifique
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and cardiovascular diseases. It is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate), which plays a crucial role in glucose metabolism and insulin secretion. By inhibiting Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate inhibitors such as Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can increase insulin secretion and improve glucose tolerance, making it a potential treatment for diabetes. In addition, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have anticancer properties by inhibiting tumor growth and inducing apoptosis. Furthermore, Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its potential cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
Nom du produit |
Dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
|---|---|
Formule moléculaire |
C23H31NO6 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
dipropan-2-yl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H31NO6/c1-12(2)29-22(25)19-14(5)24-15(6)20(23(26)30-13(3)4)21(19)16-9-10-17(27-7)18(11-16)28-8/h9-13,21,24H,1-8H3 |
Clé InChI |
SYJWYBYNWBHITD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)


![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
![2-[2-(2,6-Dichlorobenzylidene)hydrazino]benzoic acid](/img/structure/B255260.png)


